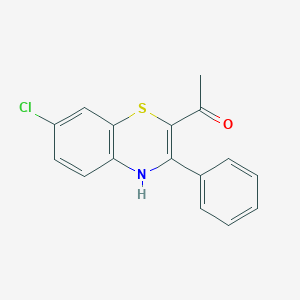

Ethanone, 1-(7-chloro-3-phenyl-4H-1,4-benzothiazin-2-yl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethanone, 1-(7-chloro-3-phenyl-4H-1,4-benzothiazin-2-yl)- is a complex organic compound with significant potential in various scientific fields. This compound features a benzothiazine ring, which is known for its diverse biological activities and applications in medicinal chemistry .

Méthodes De Préparation

The synthesis of Ethanone, 1-(7-chloro-3-phenyl-4H-1,4-benzothiazin-2-yl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzenethiol with chloroacetophenone derivatives can yield the desired benzothiazine structure . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific solvents to facilitate the process .

Analyse Des Réactions Chimiques

Ethanone, 1-(7-chloro-3-phenyl-4H-1,4-benzothiazin-2-yl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced to the benzothiazine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Ethanone, 1-(7-chloro-3-phenyl-4H-1,4-benzothiazin-2-yl)- has numerous applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

Industry: The compound is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of Ethanone, 1-(7-chloro-3-phenyl-4H-1,4-benzothiazin-2-yl)- involves its interaction with specific molecular targets. The benzothiazine ring can interact with enzymes and receptors, modulating their activity. This interaction often involves binding to active sites or altering the conformation of the target molecules, thereby affecting their function .

Comparaison Avec Des Composés Similaires

Ethanone, 1-(7-chloro-3-phenyl-4H-1,4-benzothiazin-2-yl)- can be compared with other benzothiazine derivatives and similar heterocyclic compounds:

Thiazoles: These compounds share a similar sulfur-nitrogen ring structure and exhibit diverse biological activities.

Quinolones: These compounds are widely used as antibiotics and share some structural similarities with benzothiazines. The uniqueness of Ethanone, 1-(7-chloro-3-phenyl-4H-1,4-benzothiazin-2-yl)- lies in its specific substitution pattern and the resulting biological activities, which can be distinct from other similar compounds.

Activité Biologique

Ethanone, 1-(7-chloro-3-phenyl-4H-1,4-benzothiazin-2-yl)-, also known by its CAS number 652157-77-2, is a compound featuring a benzothiazine moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The following sections will explore its biological activity, synthesis methods, structure-activity relationship (SAR), and relevant case studies.

Ethanone has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C16H14ClN1OS1 |

| Molecular Weight | 301.79 g/mol |

| CAS Number | 652157-77-2 |

The unique structure of ethanone includes a chloro group and a phenyl group attached to the benzothiazine framework, which contributes to its biological reactivity and interaction with various biological targets.

Antimicrobial Activity

Ethanone and its derivatives have shown significant antimicrobial properties. Benzothiazine derivatives are known for their efficacy against various bacterial strains. For instance, studies have demonstrated that certain benzothiazine compounds exhibit potent activity against Gram-positive and Gram-negative bacteria. The presence of the chloro and phenyl substituents in ethanone enhances its antibacterial potency compared to related compounds .

Anticancer Properties

The anticancer potential of ethanone has been investigated in various studies. Research indicates that derivatives of benzothiazine can induce apoptosis in cancer cells through mechanisms involving the inhibition of Bcl-2 proteins, which are crucial for cell survival. For example, compounds structurally related to ethanone have been shown to exhibit cytotoxicity against A431 human epidermoid carcinoma cells with IC50 values comparable to standard chemotherapeutics like doxorubicin .

Enzyme Inhibition

Ethanone has also been evaluated for its ability to inhibit specific enzymes relevant in disease processes. For instance, some studies suggest that it may act as a beta-lactamase inhibitor, thus enhancing the efficacy of beta-lactam antibiotics against resistant bacterial strains . The IC50 values obtained from enzyme inhibition assays indicate that ethanone derivatives can be significantly more effective than existing inhibitors like tazobactam .

Structure-Activity Relationship (SAR)

The biological activity of ethanone is influenced by its structural components. The following table summarizes the SAR findings related to ethanone and similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Ethanone, 1-(7-chloro-3-phenyl-4H-1,4-benzothiazin-2-yl)- | Antimicrobial, Anticancer | Chloro and phenyl groups enhance activity |

| 1-(3-methyl-4H-1,4-benzothiazin-2-yl)ethanone | Antimicrobial | Methyl substitution alters reactivity |

| 7-chloro-1-methyl-5-phenyl-3H-benzodiazepin-2-one | CNS activity | Benzodiazepine structure influences activity |

The distinct chloro and phenyl groups in ethanone contribute significantly to its unique biological profile compared to these similar compounds .

Case Study 1: Antimicrobial Efficacy

A study conducted on various benzothiazine derivatives highlighted ethanone's effectiveness against multiple bacterial strains. The results showed that ethanone exhibited a minimum inhibitory concentration (MIC) lower than many conventional antibiotics, suggesting its potential as a new antimicrobial agent .

Case Study 2: Cancer Cell Apoptosis

In vitro studies on A431 cells demonstrated that ethanone induced apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins like Bcl-2. This mechanism was further validated through flow cytometry and Western blot analyses, confirming ethanone's potential as an anticancer agent .

Propriétés

Numéro CAS |

652157-77-2 |

|---|---|

Formule moléculaire |

C16H12ClNOS |

Poids moléculaire |

301.8 g/mol |

Nom IUPAC |

1-(7-chloro-3-phenyl-4H-1,4-benzothiazin-2-yl)ethanone |

InChI |

InChI=1S/C16H12ClNOS/c1-10(19)16-15(11-5-3-2-4-6-11)18-13-8-7-12(17)9-14(13)20-16/h2-9,18H,1H3 |

Clé InChI |

QNHGBBXXDRXJIW-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)C1=C(NC2=C(S1)C=C(C=C2)Cl)C3=CC=CC=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.